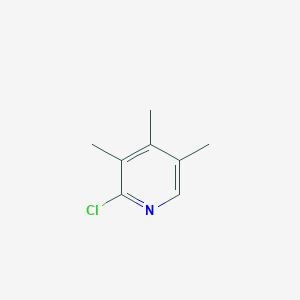

2-Chloro-3,4,5-trimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-chloro-3,4,5-trimethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |

InChI Key |

DJHUVANNMZKVPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3,4,5 Trimethylpyridine

Retrosynthetic Analysis for 2-Chloro-3,4,5-trimethylpyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-chloro-3,4,5-trimethylpyridine, a primary disconnection can be made at the carbon-chlorine bond. This suggests that the target molecule can be synthesized from a corresponding trimethylpyridine precursor through a chlorination reaction.

Another key disconnection involves breaking the pyridine (B92270) ring itself. This approach considers the formation of the heterocyclic ring from acyclic precursors. For instance, a substituted pyridine like 2-chloro-3,4,5-trimethylpyridine can be conceptually broken down into smaller fragments that can be assembled through a ring-forming reaction, such as the Hantzsch pyridine synthesis or other related cyclization methods. wikipedia.org A retrosynthetic approach might also consider functional group interconversions. For example, a hydroxyl group at the 2-position can be a precursor to the chloro group, which can be introduced using a reagent like phosphorus oxychloride. youtube.com This hydroxy-substituted trimethylpyridine could, in turn, be derived from further disconnection of the pyridine ring.

Classical Synthetic Routes to 2-Chloro-3,4,5-trimethylpyridine

Traditional methods for synthesizing chlorinated pyridines often rely on direct halogenation of the pyridine ring or the construction of the substituted ring from acyclic precursors.

The direct chlorination of a trimethylpyridine, such as 3,4,5-trimethylpyridine (B1266468), presents a straightforward approach. nih.gov However, pyridine halogenation reactions using electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions like high temperatures and the use of strong Brønsted or Lewis acids. nih.govchemrxiv.org These conditions can lead to a lack of regioselectivity, resulting in mixtures of isomers. chemrxiv.org

To overcome the inherent low reactivity of the pyridine ring towards electrophilic attack, an alternative strategy involves the N-oxidation of the pyridine. The resulting pyridine N-oxide is more susceptible to electrophilic substitution. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, can then introduce the chlorine atom at the 2-position. guidechem.com

A notable method involves the vapor-phase chlorination of picolines (methylpyridines) over a catalyst. google.com While this is a powerful industrial technique, controlling the regioselectivity to obtain a specific polysubstituted pyridine like 2-chloro-3,4,5-trimethylpyridine can be complex.

A more recent and milder approach to achieve 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This method allows for highly regioselective halogenation under mild conditions. nih.gov

The construction of the pyridine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents with high control over their positions. The Hantzsch pyridine synthesis is a well-known example of a ring-forming reaction. wikipedia.orgwikipedia.org This method typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. By choosing appropriately substituted starting materials, one could, in principle, construct a trimethyl-substituted pyridine ring.

Another approach involves the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. google.comgoogle.comepo.org This intermediate can then be aminated and cyclized to form a dihydropyridone. google.comgoogle.comepo.org Subsequent halogenation and dehydrohalogenation steps can lead to the formation of a 2-hydroxypyridine (B17775) derivative, which can then be chlorinated to yield the desired 2-chloropyridine (B119429). google.comgoogle.comepo.org For instance, 2-chloro-5-methylpyridine (B98176) can be synthesized from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is first halogenated and then treated with a chlorinating agent like phosphorus oxychloride in a high-boiling solvent. google.comepo.org

Modern Synthetic Strategies for 2-Chloro-3,4,5-trimethylpyridine

Contemporary synthetic methods focus on improving efficiency, selectivity, and sustainability. These include the development of advanced catalytic systems and regioselective functionalization techniques.

Modern synthetic chemistry has seen the development of various catalytic systems to achieve efficient and selective chlorination. Vapor-phase catalytic chlorination of picolines using catalysts like Mordenite zeolite or supported palladium has been reported for the synthesis of chlorinated pyridines. google.com The reaction conditions, such as temperature and catalyst choice, are crucial for controlling the outcome of the chlorination. google.com Other catalysts, including iron, antimony, copper, and zinc chlorides, often on a support like carbon or zeolite, have also been employed in gas-phase chlorinations. google.com

The use of photocatalysis is another emerging strategy. For example, the synthesis of 2-chloro-5-trichloromethylpyridine can be achieved through a two-step process involving the photocatalytic chlorination of trimethylpyridine to obtain 3-trichloromethylpyridine, followed by gas-phase thermocatalytic chlorination. google.com Catalysts for the initial photocatalytic step can include iron(III) chloride, cobalt chloride, barium chloride, or lanthanum trichloride (B1173362) under UV irradiation. google.com Ruthenium-based complexes have also been shown to catalyze the disproportionation of chlorite (B76162) to generate chlorine dioxide, which can act as a chlorinating agent. nih.govrsc.org

Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge in organic synthesis. Modern methods often employ directing groups or exploit the inherent reactivity of specific positions. The generation of pyridyne intermediates offers a unique pathway for the regioselective difunctionalization of pyridines. nih.govrsc.org For example, 3,4-pyridynes, generated from 3-chloropyridines, can undergo regioselective addition of Grignard reagents at the 4-position, followed by quenching with an electrophile at the 3-position to yield polysubstituted pyridines. nih.govrsc.org

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of heterocycles like quinolines, which share structural similarities with pyridines. mdpi.com While specific examples for 2-chloro-3,4,5-trimethylpyridine are not detailed in the provided search results, the principles of directed C-H functionalization could potentially be applied.

The strategic use of pre-functionalized pyridines is another effective approach. For instance, the regioselective functionalization of 2-chloropyridines has been explored for the synthesis of complex natural products. mdpi.com This highlights the importance of having access to specifically substituted pyridine building blocks.

Data Tables

Table 1: Classical Synthetic Approaches

| Method | Starting Material Example | Reagents and Conditions | Product | Key Features |

| Direct Halogenation | 3,4,5-Trimethylpyridine nih.gov | Cl₂, Lewis/Brønsted Acid, High Temp. nih.govchemrxiv.org | 2-Chloro-3,4,5-trimethylpyridine | Harsh conditions, potential for regioisomeric mixtures. chemrxiv.org |

| N-Oxide Route | 3-Methylpyridine | 1. Oxidizing agent (e.g., H₂O₂) 2. POCl₃ guidechem.com | 2-Chloro-3-methylpyridine | Milder conditions compared to direct halogenation of the pyridine. guidechem.com |

| Ring-Forming Synthesis | Propionaldehyde, Acrylic ester | 1. Condensation 2. Amination/Cyclization 3. Halogenation 4. Dehydrohalogenation 5. Chlorination (e.g., POCl₃) google.comgoogle.comepo.org | 2-Chloro-5-methylpyridine | Multi-step process allowing for high control of substituent placement. google.comgoogle.comepo.org |

Table 2: Modern Synthetic Strategies

| Method | Starting Material Example | Catalyst/Reagent | Conditions | Product Example | Key Features |

| Catalytic Chlorination | β-picoline | Mordenite zeolite or supported Palladium google.com | Vapor phase, 175-400 °C google.com | 2-Chloro-5-trichloromethylpyridine | Industrial applicability, requires careful control of conditions. google.com |

| Photocatalytic Chlorination | Trimethylpyridine | Iron(III) chloride, Cobalt chloride, etc. google.com | UV irradiation, 60-100 °C google.com | 3-Trichloromethylpyridine | Utilizes light energy to promote the reaction. google.com |

| Pyridyne Intermediate | 3-Chloro-2-ethoxypyridine | n-BuLi, Arylmagnesium halide, Electrophile nih.govrsc.org | -78 °C to 75 °C nih.govrsc.org | 2,3,4-Trisubstituted pyridines | Regioselective difunctionalization. nih.govrsc.org |

Advanced Approaches Utilizing Pyridine N-Oxides as Intermediates

The use of pyridine N-oxides as starting materials offers a versatile and often more regioselective route to 2-chloropyridines compared to the direct chlorination of the parent pyridine ring. The N-oxide functionality activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.netlibretexts.org

The general strategy involves the initial oxidation of 3,4,5-trimethylpyridine (also known as 3,4,5-collidine) to its corresponding N-oxide, followed by a chlorination/deoxygenation step. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride ((COCl)₂). acs.orgresearchgate.net The reaction with phosphorus oxychloride is a widely used method, though it can sometimes lead to the formation of undesired isomers. google.com

A significant advancement in this area is the development of highly regioselective halogenation reactions under mild conditions. For instance, researchers have reported efficient protocols for accessing 2-halo-substituted pyridines from their N-oxides with high process efficiency, which is particularly suitable for large-scale production. acs.orgresearchgate.netnih.gov These methods often involve the activation of the N-oxide with a reagent like oxalyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) at low temperatures. researchgate.net This approach can lead to excellent regioselectivity, favoring the formation of the 2-chloro isomer. researchgate.net

The choice of solvent can also play a crucial role in determining the regioselectivity of the reaction. acs.orgnih.gov For example, in some cases, halogenated solvents themselves have been found to act as the halide source, influencing the product distribution. researchgate.net

While specific experimental data for the synthesis of 2-chloro-3,4,5-trimethylpyridine via its N-oxide is not extensively documented in publicly available literature, the general principles derived from similar polysubstituted pyridines can be applied. The reaction conditions would typically involve the slow addition of the chlorinating agent to a solution of 3,4,5-trimethylpyridine N-oxide in an inert solvent at a controlled temperature to manage the exothermic nature of the reaction and enhance selectivity.

Green Chemistry Principles and Sustainable Synthesis of 2-Chloro-3,4,5-trimethylpyridine

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and improve process efficiency.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

For the synthesis of 2-chloro-3,4,5-trimethylpyridine from its N-oxide using a chlorinating agent like phosphorus oxychloride, the atom economy is inherently less than 100% due to the formation of byproducts. The general reaction can be represented as:

C₈H₁₁NO + POCl₃ → C₈H₁₀ClN + H₃PO₄ (simplified)

A more detailed analysis of the byproducts would be necessary for a precise atom economy calculation.

Reaction Mass Efficiency (RME) is another important metric that considers the masses of all reagents used, including solvents and catalysts, in relation to the mass of the desired product. researchgate.net Improving RME involves using stoichiometric amounts of reagents where possible and minimizing the use of solvents and other auxiliary substances.

To enhance the atom economy and RME in the synthesis of 2-chloro-3,4,5-trimethylpyridine, research is focused on developing catalytic methods that can regenerate the active chlorinating species and minimize waste.

Below is an interactive data table illustrating the theoretical atom economy for the chlorination of a generic pyridine N-oxide with different chlorinating agents.

| Chlorinating Agent | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|

| POCl₃ | H₃PO₄ (simplified) | - |

| SO₂Cl₂ | SO₃, HCl | - |

| (COCl)₂ | CO, CO₂, HCl | - |

Note: The atom economy is calculated based on the molecular weights of the reactants and the desired product (2-chloro-3,4,5-trimethylpyridine). The exact values depend on the specific reaction stoichiometry and byproducts formed.

The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents or, even better, in the absence of a solvent. acs.org Traditional chlorinated solvents, while effective for many reactions, pose environmental and health risks. mdpi.com Research into greener alternatives, such as ionic liquids or supercritical fluids, is ongoing for pyridine functionalization reactions.

Solvent-free or neat reaction conditions are highly desirable from a green chemistry perspective as they eliminate solvent-related waste and simplify product purification. guidechem.com For the chlorination of pyridine N-oxides, exploring mechanochemical methods (ball milling) could be a promising solvent-free approach.

Waste minimization strategies focus on several key areas:

Catalytic Processes: Developing catalytic systems that can be recycled and reused reduces waste from stoichiometric reagents.

Process Intensification: Using continuous flow reactors can improve efficiency, reduce reaction volumes, and minimize waste generation compared to batch processes. researchgate.net

Byproduct Valorization: Investigating potential uses for the byproducts of the chlorination reaction can turn waste into a valuable resource.

Optimized Work-up Procedures: Designing efficient extraction and purification methods can significantly reduce the amount of solvent and other materials used in the post-reaction work-up. google.com

Optimization of Synthetic Yields and Selectivity in 2-Chloro-3,4,5-trimethylpyridine Preparation

Optimizing the yield and selectivity of a chemical reaction is crucial for its economic viability and sustainability. For the synthesis of 2-chloro-3,4,5-trimethylpyridine, several factors can be fine-tuned to achieve the desired outcome.

Key parameters that influence the yield and selectivity include:

Reaction Temperature: The chlorination of pyridine N-oxides is often exothermic. Careful temperature control is necessary to prevent side reactions and the formation of undesired isomers. nih.gov

Nature of the Chlorinating Agent: Different chlorinating agents exhibit varying reactivity and selectivity. For instance, while POCl₃ is common, other reagents like oxalyl chloride might offer better selectivity under milder conditions. researchgate.net

Stoichiometry of Reagents: The molar ratio of the pyridine N-oxide to the chlorinating agent and any added base can significantly impact the reaction outcome. Using a slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can lead to byproduct formation.

Solvent: As previously mentioned, the solvent can influence the regioselectivity of the chlorination. acs.orgnih.gov

The table below presents hypothetical experimental data for the optimization of the synthesis of 2-chloro-3,4,5-trimethylpyridine, illustrating the effect of different reaction parameters on yield and selectivity.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (2-chloro isomer) |

|---|---|---|---|---|---|

| 1 | POCl₃ | DCM | 25 | - | - |

| 2 | POCl₃ | DCM | 0 | - | - |

| 3 | (COCl)₂ / Et₃N | DCM | 0 | - | - |

| 4 | (COCl)₂ / Et₃N | Toluene (B28343) | 0 | - | - |

Note: This table is for illustrative purposes as specific experimental data for this compound is limited. The values would need to be determined experimentally.

By systematically studying these parameters, a robust and efficient process for the preparation of 2-chloro-3,4,5-trimethylpyridine can be developed, minimizing the formation of byproducts such as other chloro-isomers and maximizing the yield of the desired product.

Reactivity and Reaction Mechanisms of 2 Chloro 3,4,5 Trimethylpyridine

Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3,4,5-trimethylpyridine.youtube.comwikipedia.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly those bearing a leaving group like chlorine at the 2- or 4-position. wikipedia.org The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

The rate of these reactions can be influenced by the nature of the leaving group. nih.gov However, in the context of pyridinium (B92312) ions reacting with piperidine (B6355638), the rate-determining step was found to be the deprotonation of the addition intermediate rather than the initial nucleophilic attack. nih.gov

The presence of three methyl groups on the pyridine (B92270) ring has a significant impact on the reactivity of 2-chloro-3,4,5-trimethylpyridine in nucleophilic aromatic substitution reactions. Methyl groups are electron-donating, which increases the electron density on the pyridine ring. This heightened electron density makes the ring less electrophilic and therefore less susceptible to attack by nucleophiles. masterorganicchemistry.com

In a study investigating the substitution reaction of various 2-chloropyridine (B119429) derivatives with glutathione (B108866), it was observed that electron-withdrawing substituents accelerate the reaction, while electron-donating groups, such as methyl groups, tend to decrease the reaction rate. researchgate.net This is because electron-withdrawing groups help to stabilize the negatively charged Meisenheimer intermediate, whereas electron-donating groups destabilize it. masterorganicchemistry.comresearchgate.net Therefore, the trimethyl substitution in 2-chloro-3,4,5-trimethylpyridine is expected to reduce its reactivity towards nucleophilic aromatic substitution compared to unsubstituted or electron-deficient 2-chloropyridines.

2-Chloropyridine derivatives can react with a variety of nucleophiles, including alkoxides, amines, and thiols, to yield the corresponding substituted pyridines. researchgate.net For instance, the reaction with glutathione, a thiol, results in the displacement of the chlorine atom to form a glutathione conjugate. researchgate.net Similarly, reactions with amines are common for introducing nitrogen-based functional groups onto the pyridine ring. youtube.com The general reactivity trend with different nucleophiles is influenced by their nucleophilicity and the reaction conditions.

| Nucleophile Type | Example | Product Type |

| Alkoxides | RO⁻ | 2-Alkoxypyridine |

| Amines | RNH₂ | 2-Aminopyridine |

| Thiols | RS⁻ | 2-Thioether |

This table provides a generalized overview of potential reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3,4,5-trimethylpyridine.rsc.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For halo-pyridines like 2-chloro-3,4,5-trimethylpyridine, these reactions provide versatile pathways to introduce a wide range of substituents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. fishersci.co.uklibretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. fishersci.co.uklibretexts.org While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the use of less reactive aryl chlorides. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is critical for the success of the reaction, especially with less reactive chlorides. researchgate.netrsc.org

For 2-chloro-3,4,5-trimethylpyridine, Suzuki-Miyaura coupling would enable the introduction of various aryl and vinyl groups at the 2-position. The electron-rich nature of the trimethylated pyridine ring might influence the oxidative addition step, potentially requiring more active catalyst systems.

Table of Common Catalysts and Reagents in Suzuki-Miyaura Coupling

| Component | Examples |

| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligands | Triphenylphosphine (B44618) (PPh₃), XPhos, SPhos |

| Boron Reagents | Arylboronic acids, Arylboronic esters |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a fundamental method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org

The coupling of 2-chloro-3,4,5-trimethylpyridine in a Sonogashira reaction would lead to the formation of 2-alkynyl-3,4,5-trimethylpyridines. The reactivity of the C-Cl bond in this electron-rich system would be a key factor in determining the required reaction conditions and catalyst efficiency. researchgate.net

Table of Key Components in Sonogashira Coupling

| Component | Role | Examples |

| Palladium Catalyst | Main catalyst for cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Activates the alkyne | CuI |

| Alkyne | Source of the alkynyl group | Phenylacetylene, Propyne |

| Base | Deprotonates the alkyne and neutralizes the HX byproduct | Et₃N, Piperidine, Diisopropylethylamine |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone in the synthesis of carbon-nitrogen bonds, involving the reaction of amines with aryl halides. wikipedia.org This reaction's significance lies in its ability to overcome the limitations of traditional methods for creating aromatic C-N bonds, which often have a narrow substrate scope and are intolerant of many functional groups. wikipedia.org The development of this method has greatly simplified the synthesis of aryl amines, offering a milder alternative to harsher techniques like the Goldberg reaction and nucleophilic aromatic substitution. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) species, followed by the addition of an amine to the resulting complex, deprotonation, and finally, reductive elimination to yield the desired product. wikipedia.orglibretexts.org A potential side reaction is the beta-hydride elimination from the amide, which can lead to hydrodehalogenation of the arene and the formation of an imine. wikipedia.org

Over time, various generations of catalyst systems have been developed to broaden the scope of the reaction, accommodating a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. For instance, bidentate phosphine (B1218219) ligands like BINAP and DPF have proven effective for coupling primary amines with aryl iodides and triflates. wikipedia.org More recent advancements have focused on developing ligands that are effective for a broader range of substrates, including challenging combinations like aryl chlorides with ammonia (B1221849) or its equivalents. organic-chemistry.orgacs.org

The reaction conditions, including the choice of base and solvent, also play a significant role. While strong bases like sodium t-butoxide (NaOtBu) often lead to high reaction rates, they can be incompatible with certain functional groups. libretexts.org Milder bases such as cesium carbonate (Cs₂CO₃) offer better functional group tolerance. libretexts.org The use of soluble organic bases like DBU has also been explored to create homogeneous reaction conditions, which can be advantageous for process scale-up and adaptation to continuous flow systems. chemrxiv.orgamazonaws.com

In the context of chloropyridines, the Buchwald-Hartwig amination has been successfully applied. For instance, 2,4-dichloropyridine (B17371) can be selectively aminated at the C-2 position with various anilines and heterocyclic amines. researchgate.net This regioselectivity is influenced by the catalyst and reaction conditions. This initial amination product can then undergo a second Buchwald-Hartwig amination at the C-4 position to generate 2,4-bisaminopyridines. researchgate.net The reaction is not limited to simple amines; even challenging nucleophiles like amides can be coupled with aryl halides using specialized ligands. libretexts.org

Table 1: Examples of Buchwald-Hartwig Amination of Chloro-Substituted Heterocycles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Aniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 4-Chloro-N-phenylpyridin-2-amine | Good | researchgate.net |

| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 2-Morpholinopyridine | High | nih.gov |

| 2-Chloropyrimidine | p-Anisidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 2-(p-Methoxyphenylamino)pyrimidine | 83 | nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | Pd₂(dba)₃ / Xantphos | Base | - | Bromide substitution product | - | researchgate.net |

Negishi and Stille Coupling Applications

The Negishi and Stille cross-coupling reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, while the Stille coupling utilizes an organotin reagent. wikipedia.org Both reactions have found broad application in organic synthesis, particularly in the construction of complex molecules. wikipedia.org

The Negishi coupling is valued for its high reactivity and functional group tolerance, making it suitable for joining intricate molecular fragments during the synthesis of natural products. wikipedia.org It can be used to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is catalyzed by palladium(0) or nickel complexes, with palladium catalysts generally providing higher yields and better functional group compatibility. wikipedia.org A variety of ligands, including triphenylphosphine and dppe, can be employed. wikipedia.org The reaction has been successfully used to synthesize substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines. researchgate.netorganic-chemistry.org This modified Negishi protocol offers a more efficient and scalable alternative to traditional methods. organic-chemistry.org

The Stille coupling, while also a versatile C-C bond-forming reaction, often requires more forcing conditions, such as refluxing in toluene for extended periods. orgsyn.org A notable advantage of the Negishi coupling over the Stille coupling is the lower toxicity of the zinc byproducts compared to the tin reagents. wikipedia.org

Recent research has also explored nickel-catalyzed cross-electrophile coupling reactions as an alternative. For instance, 2-chloropyridines can be coupled with alkyl bromides using a nickel catalyst with a bathophenanthroline (B157979) ligand. nih.gov This method demonstrates good functional group compatibility and is orthogonal to the Stille coupling. nih.gov

Table 2: Comparison of Negishi and Stille Coupling for Bipyridine Synthesis

| Coupling Reaction | Catalyst | Reactants | Conditions | Yield | Reference |

| Negishi Coupling | Pd(PPh₃)₄ | 2-Bromopyridine, Pyridylzinc halide | Room Temperature | High | researchgate.netorganic-chemistry.org |

| Negishi Coupling | Pd(PPh₃)₄ | 2-Chloropyridine, Pyridylzinc halide | Heating | Good to Excellent | organic-chemistry.org |

| Stille Coupling | Pd Catalyst | Bromopicoline, Tributyltinpicoline | Toluene, Reflux | Moderate to Good | orgsyn.org |

Electrophilic Aromatic Substitution Reactions of 2-Chloro-3,4,5-trimethylpyridine

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Electrophilic attack on the pyridine ring, when it occurs, preferentially takes place at the 3- and 5-positions. youtube.com The presence of electron-donating substituents on the pyridine ring can facilitate electrophilic substitution. youtube.com

In the case of 2-chloro-3,4,5-trimethylpyridine, the chlorine atom at the 2-position is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. However, the three methyl groups at the 3, 4, and 5-positions are electron-donating and would be expected to activate the ring, counteracting the effect of the chlorine atom to some extent. The position of electrophilic attack would be influenced by the interplay of these electronic effects.

Oxidation and Reduction Chemistry of 2-Chloro-3,4,5-trimethylpyridine

Oxidation:

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. arkat-usa.orgdcu.ie The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions and influencing the regioselectivity of other reactions. acs.org For instance, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide using hydrogen peroxide in the presence of a catalyst. dcu.iegoogle.com The resulting N-oxide is a valuable intermediate in the synthesis of various commercial biocides. dcu.ie

The oxidation of substituted pyridines, including those with electron-donating groups like methyl groups, to their corresponding N-oxides generally proceeds in high yields. arkat-usa.org For example, 2,4,6-trimethylpyridine (B116444) can be oxidized to its N-oxide, although steric effects can influence the reaction rate. dcu.ie

Reduction:

The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. youtube.comyoutube.com This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.com

The chloro substituent on a pyridine ring can also be removed through reduction. For example, 4,6-dichloro-2,3,5-trimethylpyridine can be reduced to 2,3,5-trimethylpyridine (B1346980) using zinc in an acidic medium. google.com Similarly, the selective reduction of one chloro group in a dichloropyridine derivative can be achieved through catalytic hydrogenation. google.com For instance, 2,4-dichloro-3,5,6-trimethylpyridine (B17594) can be hydrogenated to 4-chloro-2,3,5-trimethylpyridine. google.com

Table 3: Oxidation and Reduction Reactions of Substituted Pyridines

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Chloropyridine | H₂O₂ / Catalyst | 2-Chloropyridine-N-oxide | Oxidation | dcu.iegoogle.com |

| 2,4,6-Trimethylpyridine | Oxidizing Agent | 2,4,6-Trimethylpyridine-N-oxide | Oxidation | dcu.ie |

| 4,6-Dichloro-2,3,5-trimethylpyridine | Zn / Acid | 2,3,5-Trimethylpyridine | Reduction | google.com |

| 2,4-Dichloro-3,5,6-trimethylpyridine | H₂ / Pd/C | 4-Chloro-2,3,5-trimethylpyridine | Reduction | google.com |

Rearrangement Reactions and Tautomeric Studies of Related Pyridine Systems

Rearrangement Reactions:

Pyridine derivatives can undergo various rearrangement reactions. One notable example is the Dimroth rearrangement, which involves the switching of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, such as 1,2,3-triazoles and some pyrimidines. wikipedia.orgresearchgate.net This rearrangement can be promoted by heat, acid, or base. wikipedia.orgrsc.orgpsu.edu The propensity for aza-heterocycles to undergo the Dimroth rearrangement is influenced by the electronic density of the heterocyclic ring; electron-withdrawing groups or additional aza-substitutions can facilitate the reaction. researchgate.net

Another type of rearrangement involves substituted pyridine N-oxides. For example, the reaction of pyridine N-oxides with acetic anhydride (B1165640) can lead to the formation of pyridones. acs.org

Tautomeric Studies:

Tautomerism is a common phenomenon in substituted pyridines, particularly those bearing hydroxyl or amino groups. For instance, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.com In most cases, the pyridone form is the major tautomer due to its aromaticity and the presence of a strong carbonyl group. chemtube3d.com The position of this equilibrium can be influenced by the solvent and the presence of other substituents on the ring. researchgate.net

Similarly, aminopyridines can exhibit tautomerism with their corresponding pyridinoneimine forms. The study of tautomerism in pyridine derivatives is important as the different tautomers can exhibit distinct chemical and physical properties. osti.govacs.orgacs.org

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 3,4,5 Trimethylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of 2-Chloro-3,4,5-trimethylpyridine. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), NMR provides a detailed map of the molecular structure. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of the various protons and carbons within the molecule. For instance, the lone aromatic proton on the pyridine (B92270) ring exhibits a characteristic chemical shift, as do the protons of the three distinct methyl groups. Similarly, the ¹³C NMR spectrum displays separate signals for each carbon atom, including the carbon bearing the chlorine substituent and the carbons of the methyl groups.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

To achieve unambiguous structural assignment, particularly for complex derivatives, multi-dimensional NMR techniques are employed to establish correlations between different nuclei.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For derivatives of 2-Chloro-3,4,5-trimethylpyridine, COSY can reveal correlations between protons in aliphatic side chains or confirm the connectivity within more complex substituent groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a definitive link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances. For the parent compound, HSQC would connect the proton signals of each methyl group to its corresponding carbon signal.

A study on the related compound 2-chloro-3,5-dinitropyridine (B146277) utilized these techniques to confirm its structure. The ¹H NMR spectrum showed two doublets for the aromatic protons, and the ¹³C NMR spectrum displayed five distinct signals for the pyridine ring carbons. The assignments were further corroborated by HSQC and HMBC experiments.

Isotopic Labeling Strategies in NMR Spectroscopy

Isotopic labeling involves the incorporation of isotopes such as ¹³C or ¹⁵N into the molecular structure. This strategy is particularly useful for tracking the fate of specific atoms in chemical reactions or for probing intermolecular interactions. For example, by synthesizing 2-Chloro-3,4,5-trimethylpyridine with a ¹³C-labeled methyl group, one could monitor the chemical transformations of this specific group during a reaction. Similarly, ¹⁵N labeling of the pyridine nitrogen atom allows for the study of its coordination chemistry or its involvement in hydrogen bonding, as the ¹⁵N chemical shift is highly sensitive to changes in the nitrogen's electronic environment.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR is employed to study dynamic molecular processes, such as conformational changes or restricted rotation around chemical bonds. In the case of 2-Chloro-3,4,5-trimethylpyridine, VT-NMR could be used to investigate the rotational barriers of the methyl groups. At low temperatures, the rotation of these groups may be slow enough on the NMR timescale to be observed, leading to changes in the appearance of their NMR signals. The temperature at which these changes occur can be used to calculate the activation energy for the rotational process, providing insight into the steric environment around the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" that is useful for identifying functional groups. For 2-Chloro-3,4,5-trimethylpyridine, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl groups and the aromatic ring, as well as the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretching vibration would also be present at a lower frequency. Raman spectroscopy can provide additional information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. In the mass spectrum of 2-Chloro-3,4,5-trimethylpyridine, the molecular ion peak would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the molecule. The presence of chlorine, with its two major isotopes (³⁵Cl and ³⁷Cl), would result in a characteristic isotopic pattern for the molecular ion, with two peaks separated by 2 m/z units. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable clues about the structure of the molecule. For example, the loss of a methyl group or a chlorine atom would lead to fragment ions with specific m/z values.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is particularly useful for distinguishing between compounds that have the same nominal mass but different chemical formulas. For 2-Chloro-3,4,5-trimethylpyridine, HRMS would confirm its elemental composition as C₈H₁₀ClN by matching the experimentally measured mass to the calculated exact mass.

The table below presents a summary of the expected spectroscopic data for 2-Chloro-3,4,5-trimethylpyridine.

| Spectroscopic Technique | Expected Data/Observations |

| ¹H NMR | Aromatic proton singlet, three distinct methyl group singlets. |

| ¹³C NMR | Signals for all eight unique carbon atoms. |

| COSY | Correlations between coupled protons in derivatives. |

| HSQC | Correlations between protons and their directly attached carbons. |

| HMBC | Long-range correlations confirming the molecular skeleton. |

| IR Spectroscopy | C-H, C=C, C=N, and C-Cl stretching vibrations. |

| Raman Spectroscopy | Complementary vibrational modes, including ring breathing. |

| Mass Spectrometry | Molecular ion peak with a characteristic chlorine isotope pattern. |

| HRMS | Accurate mass measurement confirming the elemental formula C₈H₁₀ClN. |

LC-MS and GC-MS Methodologies for Purity Assessment and Byproduct Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the qualitative and quantitative analysis of 2-Chloro-3,4,5-trimethylpyridine. They are crucial for assessing the purity of synthesized batches and for identifying and monitoring potential byproducts formed during the reaction process. nih.goveurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-Chloro-3,4,5-trimethylpyridine. In this technique, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern provides a molecular fingerprint that allows for definitive identification, while the peak area in the chromatogram corresponds to the quantity of the compound. For related compounds like 2-chloropyridine (B119429), GC-MS analysis reveals characteristic peaks that can be used for identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for less volatile, polar, or thermally sensitive byproducts that may not be suitable for GC analysis. nih.govspringernature.com The separation occurs in the liquid phase, often using reversed-phase or mixed-mode chromatography columns that can effectively separate a wide range of compounds, including polar nitrogen-containing heterocycles. nih.gov The eluent from the LC system is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and often shows the molecular ion peak, simplifying identification. The use of tandem mass spectrometry (MS/MS) can further enhance sensitivity and selectivity for quantifying trace-level impurities. nih.gov For accurate quantification, heavy isotope-labeled internal standards are often utilized to correct for variations in sample processing and instrument response. springernature.com

The table below summarizes typical parameters for the mass spectrometry-based analysis of pyridine derivatives, which would be applicable for developing a method for 2-Chloro-3,4,5-trimethylpyridine.

| Parameter | GC-MS | LC-MS/MS |

| Instrumentation | Gas Chromatograph coupled to a Quadrupole Mass Spectrometer | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Separation Column | Capillary column (e.g., DB-5ms, HP-1ms) | Reversed-phase or Mixed-mode column (e.g., C18, HILIC) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Selected Reaction Monitoring (SRM) for high sensitivity and specificity |

| Application | Purity analysis of the main volatile product | Analysis of polar byproducts, reaction monitoring, and trace impurity quantification |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This powerful technique provides unambiguous information on molecular structure, including bond lengths, bond angles, and conformational details, which are fundamental to understanding the compound's chemical behavior and physical properties. numberanalytics.comnumberanalytics.com

The process begins with growing a high-quality single crystal of the compound, which can often be the most challenging step. jst.go.jpnih.gov This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org This map is then interpreted to build a model of the atomic structure, which is subsequently refined to achieve the best possible fit with the experimental data. nih.gov The final result is a detailed model of the molecule's structure in the crystal lattice. numberanalytics.com

Crystal Structure Analysis of 2-Chloro-3,4,5-trimethylpyridine and its Salts/Complexes

The core pyridine ring is expected to be largely planar. The C-Cl bond length and the C-N and C-C bond lengths within the ring would be of primary interest. In related structures, such as rhodium complexes of chloroterpyridine, precise bond lengths and angles define the coordination environment. researchgate.net The formation of a salt, for instance by protonating the pyridine nitrogen, or a complex with a metal ion, would likely lead to small but significant changes in the ring's bond angles and lengths, reflecting the alteration in the electronic structure. For example, in copper(I) complexes with 2-chloropyrazine, the coordination of the nitrogen atom to the metal center influences the geometry. nih.gov

The table below presents typical bond lengths for related heterocyclic compounds, providing a reference for what would be expected in the crystal structure analysis of 2-Chloro-3,4,5-trimethylpyridine.

| Bond Type | Compound Class | Typical Bond Length (Å) | Source |

| C-Cl | Chloropyridine derivative | 1.73 - 1.75 | researchgate.net |

| C-N (in ring) | Pyridine derivative | 1.33 - 1.35 | researchgate.netnih.gov |

| C-C (in ring) | Pyridine derivative | 1.37 - 1.39 | researchgate.netnih.gov |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing of 2-Chloro-3,4,5-trimethylpyridine and its derivatives is dictated by a network of non-covalent intermolecular interactions. X-ray crystallography is the primary tool for identifying and characterizing these interactions, which include halogen bonds and hydrogen bonds.

Halogen Bonding (XB) is a significant directional interaction where the chlorine atom on one molecule acts as a Lewis acid, interacting with a Lewis base on an adjacent molecule. mdpi.com The chlorine atom possesses an electropositive region, known as a σ-hole, opposite the C-Cl covalent bond, which is attracted to electron-rich sites like the nitrogen atom of a neighboring pyridine ring. acs.org The presence and strength of halogen bonds are identified by short contact distances between the chlorine and the acceptor atom (less than the sum of their van der Waals radii) and a C-Cl···N angle that is typically close to linear (180°). acs.orgnih.gov In adducts of substituted pyridines with I-Cl, strong N···I halogen bonds are the primary interaction governing the formation of the complex. acs.org

Hydrogen Bonding also plays a crucial role in the supramolecular assembly. mdpi.com While the parent molecule lacks strong hydrogen bond donors, C-H···N or C-H···Cl interactions involving the methyl or aromatic protons can occur. In the case of salts, such as the hydrochloride salt, a strong N⁺-H···Cl⁻ hydrogen bond would be expected to be a dominant feature in the crystal packing. researchgate.net These interactions, along with weaker van der Waals forces, combine to create a stable, three-dimensional supramolecular architecture. nih.gov

| Interaction Type | Donor | Acceptor | Description | Source |

| Halogen Bond | C-Cl | Pyridine N | A directional interaction involving the σ-hole of the chlorine atom. | acs.orgnih.gov |

| Hydrogen Bond | N-H (in salts) | Anion (e.g., Cl⁻) | A strong electrostatic interaction that often dominates crystal packing in salts. | researchgate.net |

| Hydrogen Bond | C-H (methyl/aryl) | Pyridine N, Cl | Weaker interactions that contribute to the overall stability of the crystal lattice. | mdpi.com |

UV-Visible Spectroscopy in Electronic Structure and Conjugation Studies

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of 2-Chloro-3,4,5-trimethylpyridine. Absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths of absorption corresponding to the energy differences between these states. slideshare.netpharmatutor.org

For pyridine and its derivatives, two main types of electronic transitions are observed: π→π* and n→π* transitions. libretexts.orgyoutube.com

π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For benzene (B151609), a related aromatic system, absorption occurs around 180-200 nm. libretexts.org

n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in significantly lower intensity bands that appear at longer wavelengths compared to the π→π* transitions. pharmatutor.org The UV spectrum of pyridine shows this band in the 270-280 nm region. libretexts.orgresearchgate.net

The substituents on the pyridine ring in 2-Chloro-3,4,5-trimethylpyridine influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Methyl Groups: As electron-donating groups, the three methyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Chloro Group: The chlorine atom acts as an auxochrome, a group that modifies the absorption of a chromophore. Through its lone pairs, it can also contribute to a bathochromic shift of the π→π* band. slideshare.net

The combined effect of the chloro and trimethyl substituents is expected to shift the absorption maxima to longer wavelengths compared to unsubstituted pyridine. chemicalpapers.comnih.gov The polarity of the solvent can also affect the spectra; for instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar, hydrogen-bonding solvents. researchgate.net

The table below shows the characteristic UV absorption for pyridine, which serves as a baseline for interpreting the spectrum of its substituted derivatives.

| Compound | Transition | Typical λmax (nm) | Relative Intensity |

| Pyridine | π→π | ~251 | High |

| Pyridine | n→π | ~270 | Low |

Computational and Theoretical Studies on 2 Chloro 3,4,5 Trimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, which dictates the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and determining thermodynamic stability. nanobioletters.com For 2-Chloro-3,4,5-trimethylpyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the lowest energy conformation of the molecule. researchgate.netresearchgate.net

The primary outputs of a DFT geometry optimization are the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These computed parameters provide a detailed three-dimensional picture of the molecule's structure. For instance, calculations on related substituted pyridines like 2-Chloro-4-methyl-3-nitropyridine have shown how substituents influence the bond angles within the pyridine (B92270) ring due to steric and electronic effects. chemicalbook.com The stability of the molecule would be assessed by its calculated total electronic energy.

Illustrative Data Table for DFT-Calculated Geometric Parameters: This table is a hypothetical representation of the type of data that would be generated from DFT calculations. Actual values would require specific computation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C2 | Cl | e.g., 1.74 Å | |

| N1 | C2 | e.g., 1.34 Å | ||

| C3 | C4 | e.g., 1.40 Å | ||

| Bond Angle | N1 | C2 | C3 | e.g., 122.5° |

| C2 | C3 | C4 | e.g., 118.0° | |

| Dihedral Angle | N1 | C2 | C3 | C4 |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate results for chemical bonding and energetics.

For 2-Chloro-3,4,5-trimethylpyridine, these methods would be used to:

Analyze Chemical Bonds: By calculating the electron density at critical points between atoms, the nature of the covalent bonds (e.g., the C-Cl bond, C-N bonds, and C-C bonds within the pyridine ring) can be characterized in detail.

Determine Energetics: High-level ab initio calculations can provide precise values for the heat of formation and atomization energy, which are key indicators of the molecule's thermodynamic stability. Studies on substituted pyridinium (B92312) ions have used such methods to quantify the interaction energies between molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. chemicalbook.com An MD simulation of 2-Chloro-3,4,5-trimethylpyridine would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and calculating the forces between atoms using a force field.

This approach would yield insights into:

Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt, particularly the rotation of the methyl groups. It reveals the energy barriers between different conformations and their relative populations at a given temperature.

Intermolecular Interactions: The simulation can model how molecules of 2-Chloro-3,4,5-trimethylpyridine interact with each other or with solvent molecules. This is crucial for understanding its physical properties like solubility and for predicting how it might bind to a biological target. achemblock.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. For 2-Chloro-3,4,5-trimethylpyridine, this could involve studying its potential reactions, such as nucleophilic substitution at the C-Cl bond.

By calculating the potential energy surface of a reaction, chemists can:

Identify the structures of transition states (the highest energy point along the reaction coordinate).

Calculate the activation energy, which determines the reaction rate.

Visualize the step-by-step transformation from reactants to products, including any intermediate species.

This provides a detailed understanding of the reaction's feasibility and mechanism that can be difficult to obtain experimentally.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational methods can predict various spectroscopic properties, which is essential for interpreting experimental spectra and confirming a molecule's structure. researchgate.net

For 2-Chloro-3,4,5-trimethylpyridine, calculations could predict:

Vibrational Spectra (IR and Raman): DFT calculations can compute the frequencies and intensities of vibrational modes. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed peaks to specific molecular motions (e.g., C-Cl stretch, ring breathing modes, C-H bends). researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are a powerful tool for confirming the molecular structure.

Illustrative Data Table for Predicted Spectroscopic Parameters: This table is a hypothetical representation of the type of data that would be generated. Actual values require specific computation.

| Spectrum | Parameter | Calculated Value | Assignment |

| FT-IR | Frequency (cm⁻¹) | e.g., 750 cm⁻¹ | C-Cl Stretch |

| Frequency (cm⁻¹) | e.g., 1580 cm⁻¹ | Pyridine Ring Stretch | |

| ¹³C NMR | Chemical Shift (ppm) | e.g., 150 ppm | C2 (Carbon bonded to Cl) |

| ¹H NMR | Chemical Shift (ppm) | e.g., 2.3 ppm | Methyl Group Protons |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

For 2-Chloro-3,4,5-trimethylpyridine, FMO analysis would involve:

Visualizing HOMO and LUMO: Plotting these orbitals shows where the molecule is most likely to donate or accept electrons. The HOMO is typically located on the most electron-rich parts of the molecule, indicating sites for electrophilic attack. The LUMO is on the most electron-poor parts, indicating sites for nucleophilic attack.

Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity profile.

Illustrative Data Table for FMO Analysis and Reactivity Descriptors: This table is a hypothetical representation of the type of data that would be generated. Actual values require specific computation.

| Parameter | Calculated Value (eV) |

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -0.8 eV |

| HOMO-LUMO Gap | e.g., 5.7 eV |

| Electronegativity (χ) | e.g., 3.65 |

| Chemical Hardness (η) | e.g., 2.85 |

| Electrophilicity Index (ω) | e.g., 2.34 |

Applications As a Synthetic Precursor and Intermediate

Role of 2-Chloro-3,4,5-trimethylpyridine in the Synthesis of Functionalized Pyridine (B92270) Scaffolds

There are no available scientific articles, patents, or research findings that describe the use of 2-Chloro-3,4,5-trimethylpyridine for the synthesis of other functionalized pyridine scaffolds. The reactivity of the chloro-group and the potential for reactions at the methyl groups are theoretically plausible but have not been documented in the context of this specific molecule.

Utilization in the Preparation of Heterocyclic Systems for Materials Science Research

No research has been found that details the utilization of 2-Chloro-3,4,5-trimethylpyridine in the preparation of heterocyclic systems for materials science. The incorporation of pyridine derivatives into polymers or functional materials is a known strategy, but there is no evidence of this specific compound being used for such purposes.

Intermediacy in the Synthesis of Complex Organic Molecules for Agrochemical Research

The field of agrochemical research heavily utilizes pyridine intermediates. agropages.com For instance, compounds like 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine (B46043) are crucial building blocks for major insecticides. agropages.comscispace.com However, a thorough search confirms that 2-Chloro-3,4,5-trimethylpyridine is not documented as an intermediate in the synthesis of any known agrochemical products.

Derivatization for Ligand Design in Catalysis Research

Pyridine-based structures are fundamental in the design of ligands for catalysis. Despite this, there are no published studies on the derivatization of 2-Chloro-3,4,5-trimethylpyridine for the purpose of creating new ligands for catalysis research.

Development of Novel Synthetic Pathways Utilizing 2-Chloro-3,4,5-trimethylpyridine as a Key Building Block

No novel synthetic pathways that employ 2-Chloro-3,4,5-trimethylpyridine as a key building block have been reported in the peer-reviewed scientific literature or patent databases. Research on this specific molecule appears to be unpublished or non-existent in the public domain.

The Enigmatic Compound: Uncharted Territory in 2-Chloro-3,4,5-trimethylpyridine Chemistry

Despite extensive investigation into the vast landscape of pyridine chemistry, the specific compound 2-Chloro-3,4,5-trimethylpyridine remains a molecule shrouded in mystery. Comprehensive searches of scientific literature, chemical databases, and patent filings have yielded no specific information regarding its synthesis, reactivity, or potential applications. This notable absence of data suggests that this particular substituted pyridine is either a novel, yet-to-be-synthesized compound or one that has not been the subject of published research.

The field of chemical synthesis is in a constant state of evolution, driven by the pursuit of novel molecules with unique properties and applications. While general principles of pyridine chemistry could theoretically inform potential synthetic routes to 2-Chloro-3,4,5-trimethylpyridine, no documented methodologies specifically targeting this compound have been found. The exploration of new synthetic pathways that are both efficient and sustainable is a cornerstone of modern chemical research. Future endeavors in this area could focus on developing a reliable method to construct this specific substitution pattern on the pyridine ring, which would be the first and most critical step in unlocking its chemical potential.

Similarly, without access to the compound itself, its reactivity pathways and the mechanistic details of its potential transformations remain entirely speculative. The interplay of the chloro-substituent at the 2-position and the three methyl groups at the 3, 4, and 5-positions would undoubtedly lead to a unique electronic and steric environment, influencing how the molecule interacts with various reagents. Mechanistic studies are fundamental to understanding and predicting chemical behavior, but such investigations are contingent on the prior successful synthesis of the molecule .

The potential applications of 2-Chloro-3,4,5-trimethylpyridine in burgeoning fields such as catalysis and supramolecular chemistry are, therefore, also uncharted. Substituted pyridines are well-known for their utility as ligands in catalysis and as building blocks in the construction of complex supramolecular architectures. The specific arrangement of functional groups in 2-Chloro-3,4,5-trimethylpyridine could offer novel coordination properties or self-assembly behaviors, but without experimental data, these remain theoretical possibilities.

Modern chemical manufacturing and research are increasingly benefiting from the integration of advanced technologies. Flow chemistry and automated synthesis platforms, for instance, offer significant advantages in terms of scalability, safety, and efficiency. Should the synthesis of 2-Chloro-3,4,5-trimethylpyridine be achieved, these technologies would be invaluable in optimizing its production and exploring its reactivity in a high-throughput manner.

Furthermore, the synergy between computational chemistry and experimental research has become a powerful tool for predictive synthesis and understanding reactivity. Theoretical calculations could provide insights into the likely properties and reactivity of 2-Chloro-3,4,5-trimethylpyridine, guiding future experimental work. However, no such computational studies focusing on this specific molecule have been reported in the available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3,4,5-trimethylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis often involves halogenation and functional group transformations. For example, chlorination of trimethylpyridine precursors using agents like POCl₃ or SOCl₂ under reflux conditions (60–100°C) can introduce chlorine at specific positions. Optimization includes controlling stoichiometry, temperature, and solvent polarity (e.g., dichloromethane for low reactivity or DMF for high polarity) to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity .

Q. How can researchers safely handle and store 2-Chloro-3,4,5-trimethylpyridine in laboratory settings?

- Methodological Answer : Use PPE (N95 masks, gloves, goggles) to avoid inhalation or dermal contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Work in a fume hood due to potential volatility and toxicity. Spills should be neutralized with inert absorbents (vermiculite) and disposed of via hazardous waste protocols .

Q. What analytical techniques are recommended for characterizing 2-Chloro-3,4,5-trimethylpyridine?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions .

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselective functionalization of 2-Chloro-3,4,5-trimethylpyridine be achieved for targeted derivatization?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, the chlorine atom at position 2 directs electrophilic substitution to the less hindered position 6. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) enables coupling with boronic acids at specific sites. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What strategies mitigate competing side reactions during halogenation or alkylation of 2-Chloro-3,4,5-trimethylpyridine?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce undesired polyhalogenation.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates) .

- Catalyst Selection : Use Pd/C for selective hydrogenolysis of halogens without disrupting methyl groups .

Q. How can 2-Chloro-3,4,5-trimethylpyridine be utilized in medicinal chemistry for drug discovery?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors or GPCR modulators. Introduce sulfonamide or urea moieties via nucleophilic substitution at the chlorine site. Assess bioactivity via in vitro assays (e.g., enzyme inhibition IC₅₀ determination) and ADMET profiling (solubility, metabolic stability) .

Q. What role does 2-Chloro-3,4,5-trimethylpyridine play in materials science applications?

- Methodological Answer : Its electron-withdrawing chlorine and methyl groups enhance thermal stability in polymers. Incorporate into conjugated systems (e.g., OLEDs) via Sonogashira coupling with alkynes. Characterize optoelectronic properties using UV-vis spectroscopy and cyclic voltammetry .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or reactivity: How to resolve them?

- Methodological Answer : Variations arise from impurities or differing measurement techniques. Validate purity via DSC (melting point) and elemental analysis. Cross-reference synthesis protocols (e.g., solvent purity, reaction time) to identify deviations. Reproduce results using standardized conditions (e.g., USP methods) .

Q. Conflicting regioselectivity outcomes in cross-coupling reactions: What factors contribute?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.